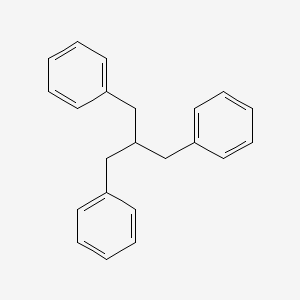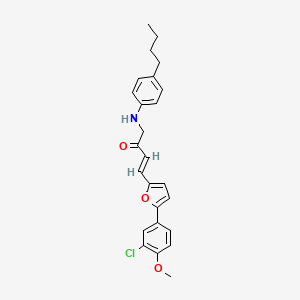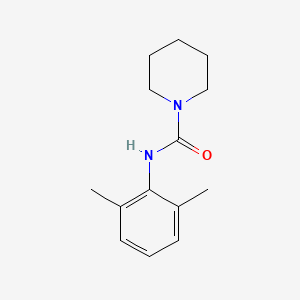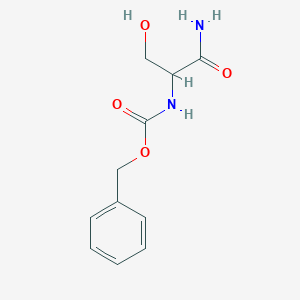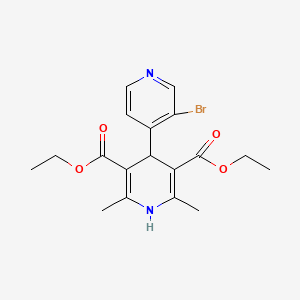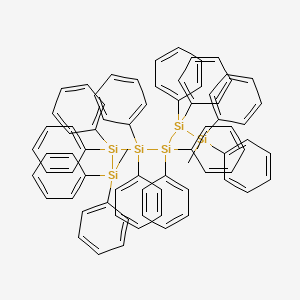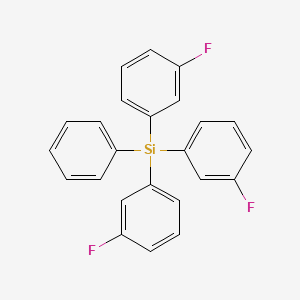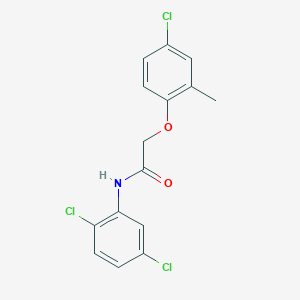
2',5'-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide is a chemical compound with the molecular formula C15H12Cl3NO2 and a molecular weight of 344.627 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a phenoxy group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide typically involves the reaction of 2,5-dichloroaniline with 4-chloro-2-methylphenol in the presence of acetic anhydride . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
2’,5’-Dichloro-2-(4-chloro-2-methylphenoxy)acetanilide can be compared with other similar compounds, such as:
- 2’,5’-Dichloro-2-(2,4,5-trichlorophenoxy)acetanilide
- 2’-Chloro-2-(2,4-dichlorophenoxy)-5’-(trifluoromethyl)acetanilide
- 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide
- 2’-Chloro-2-phenyl-5’-(trifluoromethyl)acetanilide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Eigenschaften
CAS-Nummer |
67836-40-2 |
|---|---|
Molekularformel |
C15H12Cl3NO2 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-6-10(16)3-5-14(9)21-8-15(20)19-13-7-11(17)2-4-12(13)18/h2-7H,8H2,1H3,(H,19,20) |
InChI-Schlüssel |
PCKOXQWROGTOQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)



